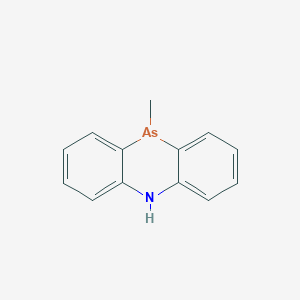

10-methyl-5H-phenarsazinine

Description

Properties

CAS No. |

10449-86-2 |

|---|---|

Molecular Formula |

C13H12AsN |

Molecular Weight |

257.16 g/mol |

IUPAC Name |

10-methyl-5H-phenarsazinine |

InChI |

InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |

InChI Key |

BYWLFMQINPBZEI-UHFFFAOYSA-N |

SMILES |

C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |

Canonical SMILES |

C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |

Synonyms |

5,10-Dihydro-10-methylphenarsazine |

Origin of Product |

United States |

Synthetic Methodologies for 10 Methyl 5h Phenarsazinine and Its Derivatives

Precursor Synthesis Routes: Pathways to the Phenarsazinine Core

The journey to 10-methyl-5H-phenarsazinine begins with the synthesis of its immediate precursors, which establish the fundamental tricyclic phenarsazinine framework.

Synthesis of 10-Chloro-5,10-dihydrophenarsazine (Adamsite) and Analogues

A key precursor to the target molecule is 10-chloro-5,10-dihydrophenarsazine, also known as Adamsite (DM). wikipedia.orgcdc.gov This compound provides the essential phenarsazinine skeleton, which can be later modified.

The most direct and historically significant method for synthesizing 10-chloro-5,10-dihydrophenarsazine involves the condensation reaction between diphenylamine (B1679370) and arsenic(III) chloride (AsCl₃). wikipedia.org This reaction, typically performed by heating the two reagents, results in the cyclization to form the phenarsazinine core with a chlorine atom attached to the arsenic center.

This synthetic approach is robust and provides a reliable pathway to the foundational 10-chloro-5,10-dihydrophenarsazine structure, setting the stage for subsequent methylation.

Methylation Strategies for Phenarsazinine Scaffolds

Once the 10-chloro-5,10-dihydrophenarsazine core is in place, the introduction of a methyl group at the arsenic atom (position 10) is the critical next step. This can be achieved through different chemical strategies.

Electrophilic Methylation Approaches

Electrophilic methylation typically involves the use of a methylating agent that carries a partial positive charge (an electrophile), which is attacked by an electron-rich center (a nucleophile). In the context of the 5,10-dihydrophenarsazine scaffold, the secondary amine at position 5 is a primary nucleophilic site. While direct electrophilic methylation at the arsenic atom is not commonly reported, N-methylation using electrophiles like methyl iodide is a well-established reaction for analogous heterocyclic systems such as phenothiazine. This suggests a potential pathway for derivatization at the nitrogen atom, rather than the arsenic, via an electrophilic route.

Nucleophilic Methylation using Organometallic Reagents (e.g., Methyllithium)

A more direct and effective method for installing a methyl group onto the arsenic atom involves the use of a nucleophilic methylating agent. Organometallic reagents, where a methyl group is bonded to a metal, render the methyl group electron-rich and highly nucleophilic.

Research has demonstrated the successful methylation of 10-chloro-5,10-dihydrophenarsazine (Adamsite) using methyllithium (B1224462) (MeLi). acs.orgnih.gov In this reaction, Adamsite is dissolved in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an argon atmosphere. The subsequent addition of methyllithium leads to the displacement of the chloride ion at the arsenic center by the methyl group. This nucleophilic substitution reaction directly forms the desired carbon-arsenic bond. One study details this procedure to synthesize the corresponding oxide, where 14.5 mg of Adamsite was reacted with 35 μL of MeLi in dry THF. acs.orgnih.gov The reaction proceeds for about an hour at room temperature before being quenched with water. acs.orgnih.gov This method is pivotal for creating the this compound backbone.

Derivatization Pathways of this compound

Following the successful methylation of the phenarsazinine core, further chemical modifications can be made to the this compound molecule. These derivatizations primarily target the arsenic atom, which can undergo oxidation or react with other nucleophiles.

Recent studies have identified key derivatives of this compound, notably its oxide and sulfide (B99878) analogues. acs.orghelsinki.fi The formation of This compound 10-oxide has been observed and is a significant degradation product. acs.orgnih.gov This oxidation can occur metabolically or through environmental exposure. uni-kiel.de

Furthermore, the synthesis and characterization of 10-methyl-5H-phenarsazine-10-sulfide have been reported. acs.orghelsinki.fi The structure of this sulfide derivative has been elucidated using high-resolution mass spectrometry, which helps in identifying related phenylarsenic compounds. acs.orghelsinki.fi These derivatization reactions highlight the reactivity of the arsenic center in this compound, allowing for the formation of a variety of functionalized analogues.

Synthesis of this compound 10-Oxide

The preparation of this compound 10-oxide has been described as a method for the reliable qualitative identification of methylated phenylarsenic compounds. The synthesis starts from Adamsite (10-chloro-5,10-dihydrophenarsazine). nih.govacs.org The reaction involves the methylation of the arsenic center, which is subsequently oxidized.

The specific procedure involves dissolving Adamsite in dry tetrahydrofuran (THF) under an inert argon atmosphere. Methyllithium (MeLi) is then introduced to the solution. The reaction mixture is stirred at room temperature for one hour, after which the reaction is quenched by the addition of water. nih.govacs.org This process yields this compound 10-oxide. nih.govacs.org This compound has been instrumental in identifying degradation products of sea-dumped chemical warfare agents. nih.govacs.org

Table 1: Synthesis of this compound 10-Oxide

| Starting Material | Reagent | Solvent | Atmosphere | Reaction Time & Temperature |

| Adamsite (10-chloro-5,10-dihydrophenarsazine) | Methyllithium (MeLi) | Dry Tetrahydrofuran (THF) | Argon | 1 hour at room temperature |

Synthesis of this compound Sulfide and Related Chalcogenides

While this compound 10-sulfide has been successfully identified, detailed laboratory synthetic procedures for its preparation are not extensively documented in the available literature. Its identification has primarily occurred in the context of analyzing environmental samples, where it is found as a degradation product of phenylarsenic chemical warfare agents. nih.govacs.org

The structure of the sulfide analogue has been elucidated using high-resolution mass spectrometry (MS/HRMS), and its fragmentation pathways have been proposed. nih.govacs.org The presence of this and other sulfur-containing arsenic compounds in marine sediments suggests that natural environmental processes can lead to the formation of the As=S bond from arsenic precursors. nih.govacs.org However, specific, reproducible synthetic methods using common sulfur-transfer reagents have not been detailed for this particular molecule. Similarly, the synthesis of related heavier chalcogenides, such as the selenide (B1212193) and telluride of this compound, is not described in the reviewed scientific literature.

Advanced Synthetic Techniques and Optimization for Nitrogen-Arsenic Heterocycles

The development of efficient and environmentally friendly synthetic methods is a key goal in modern chemistry. For nitrogen-containing heterocycles, several advanced techniques have been developed that could potentially be applied to the synthesis of the phenarsazinine scaffold and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can lead to dramatically shorter reaction times, higher yields, and improved product purity. This technique has been successfully applied to the synthesis of a wide array of nitrogen heterocycles. The benefits of MAOS—including rapid heating and the ability to perform reactions under solvent-free conditions—make it an attractive, greener alternative for constructing complex heterocyclic systems.

Multicomponent Reactions (MCRs) offer another efficient approach. MCRs combine three or more starting materials in a single step to form a complex product that incorporates portions of all the reactants. This strategy is highly convergent and atom-economical, reducing the number of synthetic steps and purification procedures required. MCRs, often catalyzed by metals, are widely used to generate libraries of structurally diverse heterocyclic compounds for drug discovery and materials science.

Reactivity and Transformation Pathways of 10 Methyl 5h Phenarsazinine

Oxidative Transformations

Organoarsenic compounds, particularly those with arsenic in the +3 oxidation state like 10-methyl-5H-phenarsazinine, are readily oxidized to the pentavalent state. This transformation is a key aspect of their chemical behavior.

The oxidation of this compound results in the formation of this compound 10-oxide, where the arsenic atom is in the +5 oxidation state. This reaction typically proceeds through the action of common oxidizing agents.

The general mechanism involves the nucleophilic attack of the arsenic atom on the oxidizing agent. For instance, with hydrogen peroxide, the reaction is believed to proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the arsenic atom of this compound attacks one of the oxygen atoms of the hydrogen peroxide molecule.

Transition State: A transition state is formed where a new As-O bond is beginning to form and the O-O bond of the peroxide is breaking.

Product Formation: The O-O bond cleaves, resulting in the formation of this compound 10-oxide and a molecule of water.

This transformation is analogous to the oxidation of tertiary phosphines to phosphine (B1218219) oxides. The presence of the methyl group on the nitrogen atom does not significantly hinder this oxidation process. The existence of related compounds such as phenarsazine oxide (PZO) has been noted in toxicological studies. nih.gov

Table 1: Common Oxidizing Agents for Trivalent Arsenic Compounds

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent, room temperature | Arsenic(V) oxide |

| Potassium Permanganate (KMnO₄) | Acidic or neutral aqueous solution | Arsenic(V) oxide |

| Nitric Acid (HNO₃) | Concentrated or dilute solutions | Arsenic(V) oxide |

| Ozone (O₃) | Gas bubbled through a solution | Arsenic(V) oxide |

The oxidation of this compound can be influenced by several environmental factors:

Presence of Oxygen: Atmospheric oxygen can act as a slow oxidizing agent, particularly in the presence of light or catalysts.

pH: The rate of oxidation can be pH-dependent. In some cases, acidic or basic conditions can catalyze the oxidation process.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of oxidation.

Presence of Catalysts: Metal ions can act as catalysts for the oxidation of organoarsenic compounds.

Sulfurization Reactions and Thioarsenic Species Formation

Similar to oxidation, the trivalent arsenic atom in this compound can react with sulfurizing agents to form thioarsenic species.

The reaction of this compound with elemental sulfur or other sulfur-transfer reagents can yield this compound 10-sulfide. This reaction is analogous to the sulfurization of tertiary phosphines to phosphine sulfides.

The pathway typically involves the direct reaction with elemental sulfur, often by heating the reactants in an inert solvent. The mechanism is thought to involve the nucleophilic attack of the arsenic atom on the S₈ ring, leading to the formation of the As=S bond and a polysulfide chain which is subsequently reduced. The formation of arsenic-sulfur heterocycles is a known area of organoarsenic chemistry.

Hydrolytic and Solvolytic Decompositions

Photochemical and Radiolytic Transformations

The photochemical and radiolytic behavior of this compound is not well-documented. However, analogies can be drawn from related heterocyclic systems. Phenothiazines, which are structurally similar, are known to undergo phototoxic reactions, sometimes involving the formation of N-oxides. researchgate.net It is plausible that UV irradiation of this compound could lead to oxidation at the arsenic atom or other photochemical reactions.

Radiolysis, the decomposition of a substance by ionizing radiation, can generate highly reactive species such as radicals. In the case of this compound, irradiation could lead to the cleavage of As-C or N-C bonds, or oxidation of the arsenic center. Studies on the radiolysis of arsenic compounds have been conducted, indicating the potential for complex reaction pathways. researchgate.net

Biotransformations and Environmental Degradation Mechanisms

Information regarding the specific biotransformation and environmental degradation pathways of this compound is currently unavailable. The following subsections outline general metabolic processes that are relevant for other compounds but have not been specifically studied in relation to this compound.

Microbial-Mediated Transformations in Marine Sediments

There is no specific information available on the microbial-mediated transformation of this compound in marine sediments.

Role of Glutathione (B108866) Conjugation in Methylated Metabolite Formation

The role of glutathione conjugation in the formation of methylated metabolites of this compound has not been documented. In general, glutathione conjugation is a significant pathway for the detoxification of electrophilic compounds, often leading to the formation of more water-soluble metabolites that can be readily excreted. This process can sometimes be followed by further enzymatic reactions, including methylation. However, the applicability of this pathway to this compound has not been investigated.

Enzymatic Biotransformation Processes

Specific enzymatic biotransformation processes for this compound have not been identified.

Reaction Kinetics and Mechanistic Studies of this compound Degradation

There are no available studies on the reaction kinetics and degradation mechanisms of this compound. Such studies would be necessary to determine the rate at which the compound degrades under various environmental conditions and to elucidate the chemical pathways involved in its breakdown.

Spectroscopic Characterization and Structural Elucidation of 10 Methyl 5h Phenarsazinine and Its Transformation Products

Mass Spectrometry (MS/HRMS) for Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive analytical tool used to determine the mass-to-charge ratio (m/z) of ions, making it indispensable for molecular weight determination and structural elucidation. nih.gov For complex organoarsenic compounds, high-resolution mass spectrometry (HRMS) is particularly crucial.

High-resolution mass spectrometry provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula with high confidence. nih.gov This technique is essential to distinguish between compounds that may have the same nominal mass but different elemental compositions. For 10-methyl-5H-phenarsazinine (C₁₃H₁₂AsN), HRMS can confirm its elemental composition by measuring its mass with a high degree of accuracy, typically to within a few parts per million (ppm).

Electrospray ionization (ESI) is a common soft ionization technique that would likely be used, generating a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated based on the masses of its most abundant isotopes. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂AsN |

| Ion Formula | [C₁₃H₁₃AsN]⁺ |

| Calculated Monoisotopic Mass (Da) | 270.02625 |

| Typical HRMS Instrument | Orbitrap, Q-TOF |

| Expected Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a compound. wikipedia.orgijcap.in In an MS/MS experiment, ions of a specific m/z (precursor ions), such as the protonated this compound ion at m/z 270.03, are selected and then fragmented by collision-induced dissociation (CID). ijcap.innih.gov The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. The fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure. nih.gov

Studies of similar phenarsazine derivatives indicate that their fragmentation can be complex and may involve rearrangements. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the N-methyl group, cleavage of the heterocyclic rings, and potentially the loss of the arsenic-containing moiety.

| Precursor Ion (m/z) | Proposed Fragment Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 270.03 | Loss of methyl radical (•CH₃) | 255.00 | [5H-phenarsazinine+H]⁺ |

| 270.03 | Loss of methane (CH₄) | 254.02 | Phenarsazinine radical cation |

| 255.00 | Loss of arsenic (As) | 180.08 | Carbazole cation |

| 254.02 | Loss of hydrogen cyanide (HCN) | 227.00 | Dibenzarsinine cation |

Arsenic is a monoisotopic element, meaning it has only one stable isotope, ⁷⁵As. nih.govamericanlaboratory.com Therefore, traditional isotope ratio analysis for element identification is not applicable to arsenic itself. However, the high resolution of modern mass spectrometers allows for the analysis of the isotopic pattern of the entire molecule. The presence and relative abundance of the ¹³C isotope in the carbon backbone of this compound create a characteristic isotopic signature (e.g., A+1, A+2 peaks) that can be used to validate the assigned elemental formula.

Furthermore, a technique known as speciated isotope dilution mass spectrometry (SIDMS) can be used for accurate quantification, especially when studying the transformation of arsenic compounds. americanlaboratory.com This method involves spiking a sample with an isotopically enriched version of the target analyte. While not directly applicable for a monoisotopic element like arsenic, it is a crucial technique in the broader field of elemental speciation analysis for other elements and can be adapted to correct for interconversions between species during sample preparation and analysis. americanlaboratory.com

Chromatographic Separation Techniques for Trace Analysis

Chromatography is essential for separating the target analyte from complex sample matrices prior to detection. wordpress.com The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Ultrahigh-performance liquid chromatography (UHPLC) is a highly efficient separation technique and is the method of choice for analyzing non-volatile and thermally labile organoarsenic compounds. nih.gov When coupled with a sensitive detector like an inductively coupled plasma mass spectrometer (ICP-MS) or an ESI-MS, it provides a powerful platform for arsenic speciation. wordpress.comresearchgate.net

For this compound, a reversed-phase UHPLC method would likely be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, would be used to ensure the efficient separation of the parent compound from its more polar or nonpolar transformation products. nih.govnih.gov

| Parameter | Condition |

|---|---|

| UHPLC System | Standard commercial system |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Detector | ICP-MS or ESI-Q-TOF MS |

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and the presence of a polar N-H group in its parent structure (5H-phenarsazinine), which would lead to poor volatility and potential thermal decomposition in the GC inlet. researchgate.net

Therefore, GC analysis of such compounds necessitates a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. nih.govjfda-online.com Common derivatization strategies include:

Silylation: This process replaces active hydrogens (like the one on the nitrogen in the parent phenarsazinine) with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility. researchgate.net

Alkylation/Esterification: Used to modify acidic functional groups.

Thiol Derivatization: Reagents like thioglycolates can be used to derivatize certain arsenic species, making them amenable to GC-MS analysis. nih.govnih.gov

After derivatization, the resulting product can be separated by GC and detected by mass spectrometry (GC-MS), which provides both high separation efficiency and definitive identification. nih.gov This approach is particularly useful for identifying specific transformation products that can be made volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound is not extensively available in the public domain. While NMR spectroscopy is a cornerstone for the structural elucidation of organic and organometallic compounds, specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectra for this particular phenarsazinine derivative are not readily found in scientific literature.

For analogous heterocyclic systems, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the fused benzene rings, with their chemical shifts and splitting patterns providing insight into the substitution pattern and electronic environment. The methyl protons attached to the arsenic atom would likely appear as a singlet in the upfield region of the spectrum.

Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of their position relative to the nitrogen and arsenic heteroatoms. The methyl carbon would also exhibit a characteristic signal. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular framework. However, without experimental data, a detailed analysis remains speculative.

Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| N-H Proton | 5.0 - 7.0 | - |

| As-CH₃ Protons | 1.0 - 2.5 | 10 - 25 |

| Aromatic Carbons | - | 110 - 150 |

| As-CH₃ Carbon | - | 10 - 25 |

Note: These are estimated ranges based on general principles and data for related structures. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

In a hypothetical IR spectrum, one would anticipate characteristic absorption bands corresponding to:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹, indicative of the secondary amine group within the phenarsazinine core.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretching: This would likely appear in the 1200-1350 cm⁻¹ range.

As-C stretching: The vibration associated with the arsenic-carbon bond of the methyl group would be expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Due to the polarizability of the aromatic rings, the C=C stretching modes are often strong in the Raman spectrum. The As-C stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman data would allow for a more complete vibrational assignment, aided by the principle of mutual exclusion for centrosymmetric molecules, although this compound does not possess a center of inversion.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3500 | Weak/Medium | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| Aliphatic C-H (CH₃) | 2850-2960 | Medium | Stretching |

| Aromatic C=C | 1450-1600 | Strong | Stretching |

| C-N | 1200-1350 | Medium | Stretching |

| As-C | < 600 | Medium/Strong | Stretching |

Note: These are generalized frequency ranges and the exact positions and intensities of the bands would depend on the specific molecular environment and intermolecular interactions.

Coordination Chemistry and Supramolecular Assemblies Involving 10 Methyl 5h Phenarsazinine

Ligand Properties of the Phenarsazinine Core and Arsenic Center

The 10-methyl-5H-phenarsazinine molecule possesses a tricyclic phenarsazinine core with a methyl group attached to the arsenic atom. The arsenic atom, a member of Group 15, typically exhibits oxidation states of +3 and +5 in its compounds. In this compound, the arsenic center is in the +3 oxidation state. The arsenic atom in such organoarsenic compounds possesses a lone pair of electrons, making it a potential Lewis base. This characteristic allows the arsenic center to act as a donor atom, coordinating to various metal centers.

Complexation with Transition Metals: Synthesis and Characterization

While specific examples of transition metal complexes with this compound are scarce in the literature, the synthesis of such complexes can be envisioned based on established methods for other organoarsenic ligands. The general approach involves the reaction of the organoarsenic compound with a suitable transition metal salt in an appropriate solvent.

The characterization of these potential complexes would rely on a suite of analytical techniques:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles between the metal and the this compound ligand.

NMR Spectroscopy: ¹H and ¹³C NMR would provide information about the organic framework of the ligand upon coordination, while techniques like ³¹P NMR (if applicable by analogy to phosphorus ligands) could give insights into the coordination environment of the arsenic atom.

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the phenarsazinine core and observe shifts upon coordination to a metal.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the electronic structure and the nature of the metal-ligand bond.

Theoretical and Experimental Investigations of Bonding and Electronic Structure

Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in understanding the bonding and electronic structure of hypothetical this compound-metal complexes. These studies could predict the geometries of the complexes, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the molecule.

Experimentally, techniques like X-ray Absorption Spectroscopy (XAS) could provide direct information about the oxidation state and local coordination environment of the arsenic and metal centers. Electrochemical methods, such as cyclic voltammetry, could be used to probe the redox properties of the complexes and understand how the electronic structure is affected by coordination.

Applications in Catalysis (excluding biological/medicinal)

Organometallic complexes, including those with arsenic-containing ligands, have been explored for their catalytic activities in various organic transformations. While there is no specific information on the catalytic applications of this compound complexes, one could speculate on their potential based on related systems. For instance, transition metal complexes with pnictogen ligands (elements of Group 15) can be active in cross-coupling reactions, hydrogenation, and hydroformylation reactions. The steric and electronic properties of the this compound ligand could influence the selectivity and activity of a metal catalyst.

Supramolecular Interactions and Self-Assembly Phenomena

The structure of this compound, with its extended aromatic system and non-planar geometry, suggests its potential involvement in supramolecular chemistry. The phenarsazinine core can engage in π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional assemblies.

Furthermore, if functional groups capable of hydrogen bonding were introduced onto the phenarsazinine backbone, more complex and directional supramolecular architectures could be designed. The coordination of metal ions to the arsenic center could also be used as a strategy to direct the self-assembly of these molecules into discrete coordination cages or extended coordination polymers. The field of supramolecular chemistry relies on the predictable nature of non-covalent interactions to build complex systems from molecular building blocks.

Theoretical and Computational Studies of 10 Methyl 5h Phenarsazinine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like the semi-empirical MNDO approximation can be employed to study the electronic structure and reactivity of complex molecules. researchgate.net These calculations provide a detailed picture of how electrons are distributed within 10-methyl-5H-phenarsazinine, which is crucial for predicting its chemical behavior.

Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capabilities. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, these calculations could reveal the most probable sites for electrophilic and nucleophilic attack. For instance, regions with high electron density, often associated with the nitrogen and arsenic heteroatoms and the aromatic rings, would be susceptible to electrophilic attack. Conversely, areas with lower electron density would be targets for nucleophiles. These theoretical predictions are instrumental in designing synthetic routes and understanding reaction mechanisms.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational efficiency, making it suitable for studying large molecular systems. scirp.org DFT calculations, often using functionals like B3LYP, can be used to predict a wide range of molecular properties for this compound with a high degree of accuracy. scirp.orgnih.gov

These properties include optimized molecular geometry, vibrational frequencies, and various thermodynamic descriptors. nih.gov For this compound, DFT could be used to determine the precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. This information is foundational for understanding its physical and chemical characteristics.

Furthermore, DFT can be used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical potential, and molecular hardness. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior to that of other related compounds.

Table 2: Selected DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 4.0 eV |

| Chemical Hardness | 3.2 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical methods provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior. nih.govspringernature.com MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to study its conformational landscape. The tricyclic phenarsazine core has a degree of flexibility, and MD simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological macromolecules.

MD simulations can also be used to study the behavior of this compound in different solvent environments. By simulating the molecule in the presence of water or other solvents, researchers can understand how the solvent affects its conformation and reactivity. This is crucial for predicting its behavior in realistic chemical and biological systems.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect the reactants and products. Computational methods can be used to model these reaction pathways and characterize the high-energy transition states.

For reactions involving this compound, such as electrophilic substitution or oxidation at the arsenic atom, computational modeling can elucidate the step-by-step mechanism. By calculating the potential energy surface for the reaction, researchers can identify the lowest-energy pathway and the structure of the transition state.

Techniques like DFT can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is a true transition state. The energy of the transition state relative to the reactants provides the activation energy for the reaction, a key parameter in determining the reaction rate.

Structure-Activity Relationship (SAR) Studies (excluding toxicological aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. While toxicological aspects are excluded here, SAR studies can still provide valuable information about the non-toxicological activities of this compound and its derivatives.

By systematically modifying the structure of this compound—for example, by changing the substituent on the nitrogen atom or by introducing substituents on the aromatic rings—and then using computational methods to calculate various molecular descriptors, it is possible to build a model that relates these descriptors to a specific activity. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume and surface area), and hydrophobic properties (like the partition coefficient).

These computational SAR models can then be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability is a powerful tool in the design of new molecules with desired properties, for instance, as potential materials for organic electronics or as ligands in coordination chemistry.

Environmental Analytical Chemistry and Monitoring Applications Excluding Human Health

Development of Advanced Analytical Methods for Environmental Detection

The detection and quantification of 10-methyl-5H-phenarsazinine and its derivatives in complex environmental matrices necessitate the use of sophisticated analytical techniques. The primary challenge lies in achieving low detection limits and accurately identifying these specific organoarsenic species among a multitude of other arsenic compounds.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely used technique for arsenic speciation. This method allows for the separation of different arsenic compounds, including phenarsazine derivatives, followed by highly sensitive detection of the arsenic element. For unequivocal identification of unknown arsenic compounds, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is employed. These techniques provide detailed structural information, enabling the confirmation of specific molecules like this compound 10-oxide.

Recent advancements have focused on non-targeted screening approaches using ultrahigh-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). This allows for the discovery of previously unknown degradation products of parent compounds in environmental samples. For instance, a non-targeted screening of marine sediment samples led to the successful identification of this compound 10-oxide and other related phenylarsenic chemicals.

The sample preparation process is critical for accurate analysis. For solid matrices like sediment, extraction methods are required to transfer the target analytes into a liquid phase suitable for analysis. This often involves solvent extraction, which must be carefully optimized to ensure efficient recovery of the phenarsazine derivatives without causing their degradation.

Monitoring of Phenarsazinine Derivatives in Environmental Matrices (e.g., Sediment, Water)

Monitoring efforts for phenarsazine derivatives have primarily focused on marine sediments in areas known for the dumping of chemical munitions. These legacy sites act as a potential source of these compounds into the marine environment.

A significant study identified this compound 10-oxide in sediment samples collected from the vicinity of a chemical munition dumpsite. The presence of this compound, a methylated derivative of Adamsite (a chemical warfare agent), suggests in-situ formation through environmental or biological processes. The detected mass-to-charge ratio (m/z) and elemental composition were crucial for its identification.

Table 1: Detection of this compound 10-oxide in Marine Sediment

| Parameter | Value | Reference |

| Detected Compound | This compound 10-oxide | nih.govhelsinki.fiacs.org |

| Environmental Matrix | Marine Sediment | nih.govhelsinki.fiacs.org |

| Location | Vicinity of a chemical munition dumpsite | nih.govhelsinki.fiacs.org |

| Analytical Technique | UHPLC-HRMS | nih.govhelsinki.fiacs.org |

| Measured m/z | 274.02084 | helsinki.fiacs.org |

| Elemental Composition | C₁₃H₁₃ONAs | helsinki.fiacs.org |

This interactive table provides a summary of the key findings related to the detection of this compound 10-oxide in a specific environmental context.

Currently, there is a lack of published data on the monitoring of this compound or its derivatives in water columns. This represents a significant data gap, as understanding the partitioning of these compounds between sediment and water is crucial for assessing their potential for transport and exposure to aquatic organisms. The organoarsenicals associated with chemical warfare agents are known to eventually break down into inorganic arsenic, posing a long-term contamination risk.

Environmental Fate Modeling and Contaminant Transport

The environmental fate and transport of this compound are not yet well-characterized through specific modeling studies. However, its behavior can be inferred from the known properties of its precursor compounds and other organoarsenic species. As a degradation product of chemical warfare agents, its presence is linked to specific point sources in the marine environment.

The transport of such compounds is largely governed by their partitioning behavior between sediment, water, and particulate matter. Compounds with lower water solubility and a tendency to adsorb to organic matter in sediments are likely to remain concentrated near the source. However, processes such as bioturbation (mixing of sediments by organisms), resuspension of sediments by currents, and dissolution can lead to the release of these compounds into the water column.

Once in the water column, they can be transported over larger distances by ocean currents. The persistence of these compounds in the environment is a key factor in determining their long-term impact. The degradation of organoarsenic compounds can occur through various abiotic and biotic pathways.

Biogeochemical Cycling of Arsenic in Relation to Phenarsazinine Compounds

The presence of this compound suggests the involvement of biogeochemical processes in the transformation of arsenic in the environment. The methylation of arsenic is a well-known biological process carried out by a wide range of microorganisms, including bacteria and fungi. It is suggested that the formation of methylated phenylarsenicals occurs under anaerobic conditions, which are prevalent in marine sediments.

The biogeochemical cycling of arsenic is complex and involves numerous transformation processes, including oxidation, reduction, methylation, and demethylation. The introduction of anthropogenic arsenic compounds, such as those from chemical munitions, can significantly alter these natural cycles.

The transformation of parent phenarsazine compounds into methylated derivatives like this compound is a critical step in their environmental fate. Methylation can alter the mobility, toxicity, and bioavailability of arsenic compounds. While some methylated arsenic species are less toxic than their inorganic precursors, others can be more toxic. The ultimate fate of these organoarsenic compounds is their eventual breakdown into more stable inorganic arsenic forms, which can then participate in the broader arsenic biogeochemical cycle. The timeline for this complete degradation can be indefinite, leading to a long-term potential for environmental contamination.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of phenarsazine derivatives has traditionally involved methods that can be hazardous and may lack precise control over substitution patterns, often resulting in isomeric mixtures. Future research will likely focus on developing more sophisticated and selective synthetic strategies. Drawing inspiration from advances in the synthesis of related heterocyclic compounds like phenazines, researchers can explore novel catalytic systems to achieve regioselective functionalization of the phenarsazine core.

Key areas for development include:

Transition-Metal Catalyzed Cross-Coupling Reactions: The application of palladium, copper, or other transition metal catalysts could enable the precise introduction of various substituents onto the aromatic rings of the phenarsazine scaffold. This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

C-H Activation Strategies: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Developing methods for the selective C-H activation of the phenarsazine nucleus would provide a more atom-economical and efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Asymmetric Synthesis: For phenarsazine derivatives with chiral centers, the development of enantioselective synthetic routes is a significant challenge. Future work could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions, leading to the production of single enantiomers for applications in materials science or as chiral ligands.

Progress in these areas will not only provide access to a wider range of 10-methyl-5H-phenarsazinine analogs but also contribute to the broader field of heterocyclic chemistry.

Exploration of Advanced Catalytic Applications

Organoarsenic compounds, particularly arsines, have found utility as ligands in coordination chemistry and catalysis. usa-journals.com The unique electronic properties of the arsenic atom in this compound, influenced by the rigid tricyclic framework, could be harnessed for novel catalytic applications.

Future research in this domain could explore:

Homogeneous Catalysis: Investigating the use of this compound and its derivatives as ligands for transition metals in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the phenarsazine ligand could offer unique reactivity and selectivity compared to traditional phosphine (B1218219) ligands.

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic arsenic center and a nearby Lewis basic site (potentially introduced through synthetic modification) could lead to the formation of frustrated Lewis pairs. These FLPs could be capable of activating small molecules like H₂, CO₂, and olefins, opening up new avenues for metal-free catalysis.

Redox Catalysis: The ability of the arsenic center to undergo redox cycling between As(III) and As(V) states could be exploited in redox catalysis. This could involve the development of catalytic cycles where this compound acts as a redox mediator in various organic transformations.

The exploration of these catalytic applications could lead to the development of novel and efficient catalytic systems with unique reactivity profiles.

In-depth Mechanistic Understanding of Environmental Transformations

The environmental fate of organoarsenic compounds is a critical area of study due to the toxicity of many arsenic species. nih.gov While this compound itself is not a widespread environmental contaminant, understanding its potential environmental transformations is crucial for risk assessment and for developing remediation strategies for related compounds.

Future research should focus on:

Abiotic Degradation Pathways: Investigating the degradation of this compound under various environmental conditions, including hydrolysis, photolysis, and reactions with common environmental oxidants and reductants. Identifying the degradation products and elucidating the reaction mechanisms will be essential for predicting its environmental persistence.

Biotic Transformations: Studying the interaction of this compound with microorganisms. This includes identifying microbial species capable of metabolizing the compound, elucidating the enzymatic pathways involved in its transformation, and characterizing the resulting metabolites. researchgate.netresearchgate.net This research will shed light on the potential for bioremediation of environments contaminated with organoarsenic compounds.

Sorption and Transport in Environmental Matrices: Quantifying the adsorption and desorption behavior of this compound in soil, sediment, and other environmental matrices. Understanding its mobility is key to predicting its transport and potential exposure pathways in the environment. univ-rennes.frresearchgate.net

A thorough understanding of these environmental processes will provide a scientific basis for managing the potential risks associated with this compound and other phenarsazine derivatives.

Integration of Multi-Omics Approaches for Biotransformation Studies

To gain a comprehensive understanding of how microorganisms interact with and transform this compound, the integration of various "omics" technologies is a promising future direction. nih.govresearchgate.net These approaches can provide a systems-level view of the metabolic and regulatory responses of microorganisms to organoarsenic exposure.

Emerging trends in this area include:

Genomics and Transcriptomics: Identifying the genes and transcripts that are upregulated or downregulated in microorganisms upon exposure to this compound. This can help to pinpoint the specific enzymes and pathways involved in its biotransformation. bohrium.com

Proteomics: Analyzing the changes in the protein expression profile of microorganisms in the presence of the compound. This can provide direct evidence for the involvement of specific enzymes in the degradation process.

Metabolomics: Identifying and quantifying the intracellular and extracellular metabolites produced during the biotransformation of this compound. This will help to fully elucidate the metabolic pathways and identify any potentially toxic byproducts. nih.gov

By combining these multi-omics approaches, researchers can build a detailed model of the microbial metabolism of this compound, which can inform the development of bioremediation strategies and provide insights into the broader biogeochemical cycling of arsenic. montana.edunih.gov

Computational Chemistry in Predictive Modeling and Material Design

Computational chemistry and molecular modeling are powerful tools that can accelerate research and provide insights that are difficult to obtain through experiments alone. nih.govnih.gov In the context of this compound, computational approaches can be applied to predict its properties and guide the design of new materials.

Future research directions in this area include:

Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models and other computational toxicology methods to predict the potential toxicity of this compound and its derivatives. nih.govorganic-chemistry.org This can help to prioritize compounds for experimental testing and guide the design of safer alternatives.

Materials Design: Employing density functional theory (DFT) and other quantum chemical methods to predict the electronic, optical, and magnetic properties of novel materials based on the phenarsazine scaffold. researchgate.net This could lead to the development of new organic electronic materials, sensors, or catalysts.

Reaction Mechanism Elucidation: Using computational methods to investigate the mechanisms of the synthetic and degradation reactions of this compound. This can provide a deeper understanding of the factors that control reactivity and selectivity, and aid in the optimization of reaction conditions.

The synergy between computational and experimental studies will be crucial for advancing our understanding of this compound and unlocking its full potential in various scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 10-methyl-5H-phenarsazinine, and how do reaction conditions influence yield?

The synthesis of phenarsazinine derivatives typically involves modifying the parent structure via nucleophilic substitution or oxidative coupling. For example, 10-chloro-5,10-dihydrophenarsazine (Adamsite) is a common precursor; substituting the chlorine atom with a methyl group under alkaline conditions can yield 10-methyl derivatives. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and catalysts (e.g., triethylamine) critically affect yield and purity. Column chromatography or recrystallization (e.g., ethyl acetate) is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic methods:

- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for phenarsazinine rings) and methyl group signals (δ 2.0–3.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀AsN) and fragmentation patterns.

- Elemental Analysis : Verify arsenic and nitrogen content (±0.3% deviation). Cross-referencing with literature data for analogous compounds (e.g., 10-chloro derivatives) is essential .

Q. What safety protocols are critical when handling this compound in the lab?

Phenarsazinine compounds, particularly chloro derivatives like Adamsite, are toxic and classified as vomiting agents. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles, lab coats).

- Neutralization of waste with 10% sodium bicarbonate before disposal.

- Immediate medical consultation if exposure occurs, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of phenarsazinine derivatives?

Discrepancies in bioactivity data (e.g., fungicidal vs. bacteriostatic effects) may arise from:

- Purity variations : Impurities like unreacted precursors (e.g., Adamsite) can skew results. Use HPLC (≥95% purity) for compound validation.

- Assay conditions : Adjust pH, temperature, and solvent (DMSO vs. aqueous buffers) to match physiological relevance.

- Structural analogs : Compare methyl-substituted derivatives with 10-arylthio or 10-alkoxy variants to isolate structure-activity relationships .

Q. What strategies optimize the synthesis of this compound for scaled-up production?

Scale-up challenges include exothermic reactions and byproduct formation. Mitigation approaches:

Q. How can computational modeling guide the design of phenarsazinine-based inhibitors?

Density Functional Theory (DFT) calculations can predict:

- Electrophilic sites : Identify reactive positions (e.g., arsenic center) for covalent bonding with biological targets.

- Solubility : LogP values estimated via molecular dynamics inform solvent selection.

- Docking studies : Simulate interactions with enzymes (e.g., acetylcholinesterase) to prioritize derivatives for synthesis .

Q. What mechanistic insights explain the oxidative stability of this compound compared to sulfur analogs?

The arsenic atom in phenarsazinine exhibits lower electronegativity than sulfur in phenothiazines, reducing susceptibility to oxidation. Cyclic voltammetry can quantify redox potentials, while ESR spectroscopy detects radical intermediates. Comparative studies with 10-methylphenothiazine highlight arsenic’s role in stabilizing the conjugated π-system .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Expected Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–185°C | |

| LogP | HPLC (C18 column) | 2.8 ± 0.2 | |

| Purity | HPLC (254 nm) | ≥95% |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Adamsite (10-chloro) | Incomplete methylation | Prolong reaction time (12–24 h) |

| Oxidized derivatives | Air exposure | Use inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.